Product packaging for N7-[(2-Hydroxyethoxy)methyl)guanine(Cat. No.:CAS No. 91702-61-3)

N7-[(2-Hydroxyethoxy)methyl)guanine

Número de catálogo: B129454
Número CAS: 91702-61-3
Peso molecular: 225.2 g/mol
Clave InChI: ZEJSSOYUBQMVHC-UHFFFAOYSA-N
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Descripción

Contextualization within Guanine (B1146940) Chemistry and Nucleoside Analog Structure-Activity Relationships

Guanine, a fundamental component of DNA and RNA, possesses several nucleophilic sites susceptible to modification. wikipedia.org The N7 position, located in the imidazole (B134444) ring, is the most nucleophilic site in guanine and is a primary target for alkylating agents, both endogenous and exogenous. nih.gov This reactivity is central to understanding the mechanisms of DNA damage and mutagenesis. nih.govresearchgate.net

N7-[(2-Hydroxyethoxy)methyl]guanine is an acyclic nucleoside analog. Unlike natural nucleosides, it features an acyclic side chain—(2-hydroxyethoxy)methyl—in place of the ribose or deoxyribose sugar moiety. This structural modification is a key determinant of its chemical and biological properties. The study of such analogs is a cornerstone of medicinal chemistry, providing valuable insights into the structure-activity relationships (SAR) that govern the interactions between small molecules and biological macromolecules like enzymes and nucleic acids.

The substitution at the N7 position, as opposed to the N9 position typically found in biologically active nucleoside analogs like the antiviral drug acyclovir (B1169) [9-(2-hydroxyethoxymethyl)guanine], significantly alters the molecule's geometry and hydrogen bonding capabilities. jst.go.jp This difference in substitution pattern is a critical factor in its biological activity, or lack thereof, and underscores the stringent structural requirements for recognition and processing by cellular enzymes.

Significance of N7-Substituted Guanine Derivatives in Nucleic Acid Studies

The study of N7-substituted guanine derivatives is of paramount importance for several reasons. These compounds serve as crucial tools for investigating the biological consequences of DNA damage. Alkylation at the N7 position of guanine is a common form of DNA damage that can arise from exposure to various chemical mutagens and carcinogens. nih.gov The resulting N7-alkylguanine adducts can be chemically unstable, leading to depurination and the formation of abasic sites, which are mutagenic. nih.gov

Furthermore, the presence of a bulky substituent at the N7 position can have profound effects on DNA structure and function. Research has shown that N7-alkylation can influence the stability of the DNA duplex. For instance, while a small methyl group at the N7 position can slightly destabilize duplex DNA, a bulkier benzyl (B1604629) group can increase its stability. nih.gov

Moreover, N7-substituted guanines are instrumental in studying the mechanisms of DNA replication and repair. The presence of an N7 adduct can impede the progression of DNA polymerases, affecting the fidelity and efficiency of DNA synthesis. nih.gov For example, a bulky N7-benzylguanine lesion has been shown to significantly inhibit the incorporation of the correct nucleotide (dCTP) by human DNA polymerase β. nih.gov These studies provide critical insights into how cells respond to and tolerate DNA damage.

Overview of Research Trajectories for N7-[(2-Hydroxyethoxy)methyl]guanine

Research interest in N7-[(2-Hydroxyethoxy)methyl]guanine has largely been driven by its identity as a constitutional isomer and a known impurity of the highly successful antiviral drug, acyclovir. jst.go.jpnih.govdrugfuture.com Acyclovir, which is 9-[(2-hydroxyethoxymethyl)guanine], is a potent inhibitor of herpes simplex virus (HSV) replication. Its synthesis can sometimes lead to the formation of the N7-isomer as a byproduct. jst.go.jp

A significant portion of the research on N7-[(2-Hydroxyethoxy)methyl]guanine has therefore been in the context of pharmaceutical analysis and quality control, focusing on its detection and separation from acyclovir. mdpi.com However, its existence has also spurred investigations into its own potential biological activities. Studies on water-soluble esters of acyclovir have demonstrated that modifications to the side chain can influence the compound's properties, although these studies primarily focused on the N9-substituted parent drug. nih.gov

The compound also serves as a valuable negative control in SAR studies to highlight the critical importance of the N9 substitution for the antiviral activity of acyclovir and related nucleoside analogs. The lack of significant biological activity of the N7-isomer, in stark contrast to the potent N9-isomer, provides compelling evidence for the specific molecular recognition events required for therapeutic efficacy. These events include the initial phosphorylation by viral thymidine (B127349) kinase, a step for which the N7-isomer is a poor substrate.

Interactive Data Tables

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N5O3 B129454 N7-[(2-Hydroxyethoxy)methyl)guanine CAS No. 91702-61-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-7-(2-hydroxyethoxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJSSOYUBQMVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCO)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238674
Record name N7-((2-Hydroxyethoxy)methyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91702-61-3
Record name N7-((2-Hydroxyethoxy)methyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N7-((2-Hydroxyethoxy)methyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N7-((2-HYDROXYETHOXY)METHYL)GUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK1Y89K2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Elucidation of N7 2 Hydroxyethoxy Methyl Guanine Formation Pathways and Biological Origin

Formation as a Product of Guanine (B1146940) Alkylation in Biological Systems

N7-[(2-Hydroxyethoxy)methyl]guanine is a DNA adduct formed through the covalent bonding of a (2-hydroxyethoxy)methyl group to the N7 position of the guanine nucleobase. nih.gov This alkylation can occur through both internal bodily processes and exposure to external chemical agents.

Endogenous Chemical Processes Leading to N7-[(2-Hydroxyethoxy)methyl]guanine Adducts

The formation of N7-[(2-Hydroxyethoxy)methyl]guanine can arise from endogenous sources. For instance, ethylene (B1197577) oxide, a reactive epoxide, can be produced metabolically in the body and subsequently react with the N7 position of guanine in DNA to form N7-hydroxyethyl-guanine (N7-HE-Gua). nih.govresearchgate.net While not identical, this process highlights the potential for endogenous epoxides to generate guanine adducts. The N7 position of guanine is a highly nucleophilic site within DNA, making it a primary target for alkylating agents. nih.govnih.gov The presence of such endogenous adducts is well-established, and their levels can even increase with age. nih.govnih.gov

Furthermore, formaldehyde (B43269), a ubiquitous environmental and endogenous compound, is known to react with guanine to form various adducts and crosslinks. frontiersin.org While the direct formation of N7-[(2-Hydroxyethoxy)methyl]guanine from endogenous formaldehyde and ethylene glycol has not been definitively established, the reactivity of these precursors with guanine suggests a plausible pathway for its endogenous formation.

Exogenous Chemical Agent Interactions and N7-[(2-Hydroxyethoxy)methyl]guanine Generation

Exposure to exogenous chemicals is a significant pathway for the formation of N7-[(2-Hydroxyethoxy)methyl]guanine. Ethylene oxide, a widely used industrial chemical and a known carcinogen, is a key exogenous precursor. abct.frnih.gov Inhalation or other forms of exposure to ethylene oxide can lead to its systemic distribution and subsequent reaction with DNA. researchgate.net Studies have shown that ethylene oxide directly alkylates the N7 position of guanine to form N7-HE-Gua, which is the major DNA adduct formed from ethylene oxide exposure. nih.govresearchgate.net This reaction has been the subject of detailed kinetic and quantum-chemical studies to understand its mechanism and activation energy. abct.frnih.gov

Similarly, propylene (B89431) oxide, another industrial chemical, forms N7-hydroxypropyl-guanine adducts. nih.govnih.gov These findings underscore the general principle that epoxides are potent alkylating agents that readily target the N7 position of guanine, leading to the formation of various N7-alkylguanine adducts. The formation of these adducts serves as a valuable biomarker for assessing exposure to such chemicals. nih.gov

N7-[(2-Hydroxyethoxy)methyl]guanine as a Metabolite of Therapeutically Relevant Compounds

The compound N7-[(2-Hydroxyethoxy)methyl]guanine is notably recognized as a metabolite and an impurity of the antiviral drug acyclovir (B1169). biosynth.comlgcstandards.com

Metabolic Conversion Pathways Yielding N7-[(2-Hydroxyethoxy)methyl]guanine

Acyclovir, a synthetic purine (B94841) nucleoside analog, is a widely used antiviral medication. nih.govnih.gov Its mechanism of action involves its conversion to acyclovir triphosphate, which then inhibits viral DNA polymerase. nih.govnih.gov However, alternative metabolic pathways exist. N7-[(2-Hydroxyethoxy)methyl]guanine is the N7-isomer of acyclovir, meaning it has the same chemical formula but a different structural arrangement. nih.gov It is considered an impurity that can be present in acyclovir preparations. biosynth.comlgcstandards.comnih.gov The formation of this isomer can occur during the synthesis of acyclovir or potentially through metabolic processes in the body, although the latter is less well-documented as a major pathway.

Enzymatic Biotransformation Processes Associated with N7-[(2-Hydroxyethoxy)methyl]guanine Formation

The primary enzymatic pathway for acyclovir's therapeutic action involves phosphorylation by viral and cellular kinases. nih.gov While the direct enzymatic formation of N7-[(2-Hydroxyethoxy)methyl]guanine from acyclovir in the body is not a primary metabolic route, the broader context of drug metabolism involves various enzymes that can modify xenobiotics. It is plausible that minor metabolic pathways could contribute to the formation of this isomer, although it is more commonly regarded as a process-related impurity from the manufacturing of acyclovir.

N7-[(2-Hydroxyethoxy)methyl]guanine as a Pharmaceutical Impurity and its Research Implications

The presence of N7-[(2-Hydroxyethoxy)methyl]guanine as an impurity in pharmaceutical products, particularly in acyclovir formulations, is a significant consideration for drug quality and safety. biosynth.comlgcstandards.comnih.gov Regulatory bodies like the European Medicines Agency (EMA) have established guidelines for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to minimize potential carcinogenic risk. europa.eu

The research implications of this impurity are multifaceted. Its structural similarity to the active pharmaceutical ingredient (API) necessitates the development of specific analytical methods to detect and quantify its presence. Furthermore, understanding the potential biological activity of N7-[(2-Hydroxyethoxy)methyl]guanine is crucial. While often considered to have minimal biological relevance compared to other DNA adducts, the formation of any DNA adduct raises concerns about potential genotoxicity. nih.gov However, studies on N7-alkylguanine adducts derived from ethylene oxide and propylene oxide have suggested that they are bypassed with high fidelity during DNA replication in vivo, indicating a low mutagenic potential. nih.gov

The study of such impurities also drives research into synthetic and purification processes to minimize their formation and ensure the quality and safety of the final drug product.

Characterization of N7-[(2-Hydroxyethoxy)methyl]guanine as an Isomer of Acyclovir

N7-[(2-Hydroxyethoxy)methyl]guanine shares the same molecular formula (C₈H₁₁N₅O₃) and molecular weight (225.20 g/mol ) as acyclovir. researchgate.net However, the structural distinction lies in the point of attachment of the (2-hydroxyethoxy)methyl side chain to the guanine base. In acyclovir, this side chain is bonded to the N9 position of the purine ring, whereas in N7-[(2-Hydroxyethoxy)methyl]guanine, it is attached to the N7 position. nih.govactascientific.com This seemingly minor difference in connectivity gives rise to distinct physicochemical properties and biological activities, or lack thereof, when compared to the parent drug.

The formation of N7-[(2-Hydroxyethoxy)methyl]guanine is an inherent challenge in the synthesis of acyclovir. The alkylation of guanine or its derivatives is a critical step in acyclovir production, and this reaction can occur at multiple nitrogen atoms on the purine ring. The N7 position of guanine is a nucleophilic site, making it susceptible to alkylation alongside the desired N9 position. nih.gov The ratio of the N9 to the N7 isomer is influenced by various factors in the synthesis process, including the choice of solvent, temperature, and catalysts. vjs.ac.vngoogle.com Research has shown that the formation of the N9 isomer, acyclovir, is thermodynamically more favorable. epo.org Some synthetic methodologies even incorporate steps to isomerize the unwanted N7-isomer back to the therapeutically active N9-isomer. google.comgoogle.com

The biological origin of N7-[(2-Hydroxyethoxy)methyl]guanine is exclusively synthetic, arising as an impurity during the manufacturing of acyclovir. lgcstandards.com There is no evidence to suggest that it is formed through endogenous biological pathways.

Table 1: Chemical Properties of N7-[(2-Hydroxyethoxy)methyl]guanine

PropertyValue
Molecular Formula C₈H₁₁N₅O₃
Molecular Weight 225.20 g/mol
CAS Number 91702-61-3
IUPAC Name 2-amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one
Synonyms Acyclovir Impurity C, Acyclovir N7-Isomer

Impurity Profiling and Analytical Considerations in Pharmaceutical Research

The presence of N7-[(2-Hydroxyethoxy)methyl]guanine as an impurity in acyclovir drug substances and products necessitates rigorous analytical control to ensure the safety and efficacy of the medication. Pharmacopeias such as the European Pharmacopoeia (EP) list this compound as "Aciclovir Impurity C" and provide reference standards for its identification and quantification. lgcstandards.comsigmaaldrich.com

Various analytical techniques are employed for the impurity profiling of acyclovir, with High-Performance Liquid Chromatography (HPLC) being the most common. Reversed-phase HPLC methods coupled with UV detection are widely used to separate acyclovir from its N7-isomer and other related impurities. nih.govactascientific.comresearchtrend.netmdpi.comnih.gov The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters for achieving adequate resolution between the isomeric peaks. For instance, a typical method might utilize a C8 or C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile, with UV detection at around 254 nm. actascientific.comresearchtrend.net

For more sensitive and specific analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. nih.govnih.gov This technique provides structural information and allows for the quantification of impurities at very low levels. The precursor-to-product ion transitions for both acyclovir and its N7-isomer can be monitored to ensure accurate identification and measurement. nih.gov

The validation of these analytical methods according to ICH guidelines is crucial to guarantee their accuracy, precision, linearity, and robustness for routine quality control in the pharmaceutical industry.

Molecular Mechanisms and Biological Consequences of N7 2 Hydroxyethoxy Methyl Guanine Interactions

N7-[(2-Hydroxyethoxy)methyl)guanine as a DNA Adduct

The N7 atom of guanine (B1146940) is the most nucleophilic site within DNA, rendering it a primary target for a wide array of endogenous and exogenous alkylating agents. nih.gov This reaction leads to the formation of N7-alkylguanine DNA adducts, a common form of DNA damage. nih.govwikipedia.org The compound this compound belongs to this class of adducts, formed when a reactive metabolite adds a (2-hydroxyethoxy)methyl group to the N7 position of a guanine base in the DNA sequence.

The formation of an N7-alkylguanine adduct, such as this compound, introduces a significant structural perturbation to the DNA double helix. The key structural consequences include:

Positive Charge Introduction : Alkylation at the N7 position places a formal positive charge on the imidazole (B134444) ring of the guanine base. nih.gov This charge destabilizes the N-glycosidic bond that links the guanine base to the deoxyribose sugar in the DNA backbone. nih.gov

Chemical Instability and Depurination : The weakened N-glycosidic bond makes the adduct chemically labile. nih.gov N7-alkylguanine adducts are prone to spontaneous hydrolytic cleavage, a process known as depurination, which releases the modified guanine base and creates an apurinic (AP) site in the DNA. nih.govnih.gov AP sites are highly genotoxic lesions. nih.gov The half-lives of N7-guanine adducts in double-stranded DNA can range from a few hours to over 150 hours, with larger, bulkier alkyl groups generally promoting faster depurination. nih.gov

The presence of N7-alkylguanine adducts in the DNA template can interfere with the essential cellular processes of DNA replication and transcription.

DNA Replication : N7-alkylguanine adducts can act as blocks to replicative DNA polymerases. acs.org When a polymerase encounters such a lesion, it may stall, potentially leading to the collapse of the replication fork and the formation of double-strand breaks. nih.gov To bypass these lesions, cells may employ specialized translesion synthesis (TLS) polymerases. acs.org However, TLS polymerases often have lower fidelity than replicative polymerases, which can lead to the incorporation of incorrect nucleotides opposite the lesion, resulting in mutations. For example, studies with the bulky adduct N7BnG showed that its presence decreased the replication fidelity of human polymerase η by approximately 9-fold. acs.org The efficiency of nucleotide incorporation opposite the lesion is also reduced. acs.org

Transcription : Similar to replication, the progression of RNA polymerase during transcription can be impeded by bulky DNA lesions. nih.gov Stalling of the transcription machinery at an N7-alkylguanine adduct can lead to reduced gene expression and may trigger transcription-coupled DNA repair pathways. nih.gov The formation of DNA structures like R-loops, which are RNA:DNA hybrids, can be stimulated by transcription and may further contribute to genetic instability in regions containing DNA damage. nih.gov

Cells have evolved multiple DNA repair pathways to counteract the deleterious effects of DNA adducts. The primary mechanism for removing N7-alkylguanine lesions is Base Excision Repair (BER).

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. For N7-alkylguanines, the key enzyme is N-methylpurine-DNA glycosylase (MPG), also known as alkylpurine-DNA-N-glycosylase (APNG). The steps are as follows:

Recognition and Excision : MPG recognizes the N7-alkylguanine adduct and cleaves the N-glycosidic bond, releasing the damaged base. nih.gov This action creates an apurinic/apyrimidinic (AP) site.

AP Site Processing : An AP endonuclease, such as APE1, cleaves the phosphodiester backbone at the 5' side of the AP site.

Synthesis and Ligation : DNA polymerase β (Pol β) removes the remaining sugar-phosphate residue and synthesizes a new, correct nucleotide into the gap. Finally, DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

It is important to distinguish the repair of N7-alkylguanine from that of O⁶-alkylguanine. O⁶-alkylguanine lesions are highly mutagenic and are repaired by a specific protein called O⁶-alkylguanine-DNA alkyltransferase (AGT), which directly transfers the alkyl group from the guanine to one of its own cysteine residues in a stoichiometric reaction. nih.govoup.com In contrast, N7-alkylguanine adducts are generally not substrates for AGT and are handled by the multi-step BER pathway. nih.gov

Biological Activity and Cellular Responses to this compound

The formation of this compound and related adducts triggers a range of cellular responses aimed at mitigating DNA damage, but these processes can also contribute to mutagenesis and cytotoxicity if the damage is extensive or improperly repaired.

The genotoxicity of N7-alkylguanines is a complex issue. While the adducts themselves may not directly miscode during replication, their chemical properties and subsequent processing can lead to mutagenic and toxic outcomes. nih.gov

The primary route of genotoxicity stems from the chemical instability of the N-glycosidic bond. nih.gov The spontaneous depurination of N7-alkylguanines creates AP sites, which are non-coding lesions. nih.govnih.gov If not repaired, these AP sites can block DNA replication, leading to cell death. nih.gov Alternatively, during translesion synthesis, DNA polymerases may insert an incorrect nucleotide opposite the AP site, most commonly an adenine, leading to G→T transversion mutations. nih.gov

Furthermore, while the primary N7-alkylguanine adduct may have low mutagenicity, it can undergo further chemical rearrangements. For instance, the positively charged imidazole ring of N7-alkylguanine is susceptible to hydroxide-mediated ring-opening, which forms an alkyl-formamidopyrimidine (FapyG) lesion. nih.govresearchgate.net FapyG lesions are conformationally flexible and have been shown to be significantly more mutagenic than their parent N7-alkylguanine adducts, often inducing deletion mutations. nih.govnih.gov

Numerous studies have investigated the mutagenic potential of N7-alkylguanines, often using bacterial or cellular assays. Research on N7-methylguanine (N7-MeG), the simplest N7-alkylguanine adduct, has provided key insights.

In a supF-based colony screening assay using an E. coli system, plasmid DNA containing a site-specific N7-MeG adduct was found to be essentially non-mutagenic, with a mutation frequency of less than 0.5%. nih.govnih.gov Crystal structure analysis supported this finding, revealing that N7-methylation did not significantly alter the base pairing properties of the guanine, allowing it to form a correct base pair with cytosine in a polymerase active site. nih.govnih.gov

In stark contrast, when the N7-MeG was converted to its imidazole ring-opened form, methyl-FapyG, the mutation frequency increased significantly to 6.3%. nih.govnih.gov The predominant mutations observed were single-nucleotide deletions at the position 5' to the lesion. nih.gov These findings highlight that the genotoxic potential of N7-alkylation is often mediated by secondary lesions that arise from the initial adduct. nih.gov

Table 1: Mutagenicity of N7-Guanine Adducts and Related Lesions

AdductExperimental SystemObserved Mutation FrequencyPrimary Mutation TypeReference
N7-methylguanine (N7-MeG) E. coli (supF assay)< 0.5%Non-mutagenic nih.gov, nih.gov
Methyl-FapyG E. coli (supF assay)6.3%Single nucleotide deletion nih.gov, nih.gov
N7-benzylguanine (N7BnG) Human DNA Polymerase η~9-fold decrease in fidelityMiscoding acs.org

Genotoxic Potential of this compound and Related N7-Alkylguanines

Chromosomal Aberrations and Genomic Instability Mediated by N7-[(2-Hydroxyethoxy)methyl]guanine

Comprehensive searches of available scientific literature did not yield specific studies investigating the direct role of N7-[(2-Hydroxyethoxy)methyl]guanine in inducing chromosomal aberrations or genomic instability. While research exists on related compounds, such as N7-methylguanine, which can lead to DNA damage and mutations, direct evidence for the genotoxic effects of the N7-[(2-Hydroxyethoxy)methyl]guanine adduct is not presently documented in published research. The formation of DNA adducts at the N7 position of guanine is a known mechanism of DNA damage that can potentially lead to genomic instability if not properly repaired. However, the specific consequences of the (2-Hydroxyethoxy)methyl group at this position on DNA structure and its processing by cellular machinery have not been elucidated.

Cytotoxicological Aspects of N7-[(2-Hydroxyethoxy)methyl]guanine in Cellular Models

Detailed cytotoxicological data for N7-[(2-Hydroxyethoxy)methyl]guanine in cellular models is not extensively available in the current body of scientific literature. This compound is primarily documented as an impurity of the antiviral drug Acyclovir (B1169). While general methodologies for assessing cytotoxicity in cell lines are well-established, specific studies applying these methods to N7-[(2-Hydroxyethoxy)methyl]guanine are not found in the reviewed literature.

Cell Viability and Proliferation Studies with N7-[(2-Hydroxyethoxy)methyl]guanine

Specific data from cell viability and proliferation assays for N7-[(2-Hydroxyethoxy)methyl]guanine are not available in the public scientific domain. Research into the cytotoxic effects of related compounds, such as N7-methylguanine, has been conducted, but these findings cannot be directly extrapolated to N7-[(2-Hydroxyethoxy)methyl]guanine without specific experimental validation.

Apoptosis and Necrosis Pathways Induced by N7-[(2-Hydroxyethoxy)methyl]guanine Exposure

There is no direct evidence from published studies to delineate the specific apoptosis or necrosis pathways that may be induced by exposure to N7-[(2-Hydroxyethoxy)methyl]guanine. While DNA damage, a potential consequence of adducts like N7-alkylguanine, can trigger apoptotic pathways, the specific role of N7-[(2-Hydroxyethoxy)methyl]guanine in activating caspases or other components of the apoptotic machinery has not been investigated. Similarly, conditions leading to necrosis as a result of cellular exposure to this compound have not been documented.

Advanced Synthetic Methodologies and Chemical Applications of N7 2 Hydroxyethoxy Methyl Guanine

Regioselective Synthesis of N7-[(2-Hydroxyethoxy)methyl)guanine and Analogs

The regioselective synthesis of N7-substituted guanine (B1146940) derivatives is a complex challenge due to the presence of multiple reactive nitrogen centers on the purine (B94841) ring. Direct alkylation of guanine typically yields a mixture of N7 and N9 isomers, with the N9 isomer being the thermodynamically more stable and, therefore, often the major product. nih.govacs.org However, specific synthetic strategies have been developed to favor the formation of the kinetically preferred N7 isomer.

Optimization of Synthetic Routes to N7-Guanine Derivatives

The synthesis of N7-guanine derivatives often involves the careful control of reaction conditions to favor kinetic over thermodynamic product formation. nih.gov Direct alkylation of guanine or its derivatives under basic conditions frequently results in a mixture of N7 and N9 regioisomers. nih.govacs.org To enhance the yield of the N7 isomer, reactions are optimized to operate under kinetic control, which typically involves using lower temperatures and carefully selecting the solvent and catalyst.

One successful approach to direct N7 regioselective alkylation involves the use of N-trimethylsilylated purines with an alkyl halide in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄). nih.gov This method allows for the introduction of alkyl groups at the N7 position under conditions that favor the kinetic product. nih.govacs.org The reaction is often performed at room temperature to maximize the conversion to the N7 isomer while minimizing the formation of the more stable N9 isomer. acs.org

Another strategy involves the protection of the N9 position, followed by alkylation at N7, and subsequent deprotection. nih.gov While this method offers unambiguous regioselectivity, it is often a multi-step and laborious process. nih.gov The choice of the precursor and the reaction conditions are critical in determining the final product distribution. For instance, the use of a bulky substituent at the C6 position of the purine ring can influence the regioselectivity of N-alkylation, although it does not always guarantee a higher yield of the N7 isomer.

The table below summarizes the influence of different catalysts on the regioselectivity of guanine alkylation.

CatalystN7:N9 RatioReference
SnCl₄Favors N7 (kinetic) nih.gov
None (base-catalyzed)Mixture, favors N9 (thermodynamic) nih.govacs.org
Trimethylsilyl trifluoromethanesulfonateHigh N9 selectivity google.com

Development of Precursors for this compound Synthesis

The synthesis of this compound relies on the use of appropriately functionalized guanine precursors and alkylating agents. A common precursor is 6-chloropurine, which can be functionalized at the N7 position before subsequent chemical modifications at the C6 position. nih.gov Another widely used precursor is diacetylguanine, which can be alkylated to produce a mixture of N7 and N9 isomers that may require chromatographic separation.

To facilitate the alkylation reaction, the guanine precursor is often silylated using reagents like hexamethyldisilazane (HMDS). google.com This increases the solubility of the purine in organic solvents and activates it for the subsequent reaction with the electrophile. The alkylating agent of choice for the synthesis of this compound is typically a derivative of 2-hydroxyethoxymethyl, such as (2-acetoxyethoxy)methyl bromide. researchgate.net This reagent is prepared from 1,3-dioxolane and acetyl bromide. google.com The reaction of the silylated guanine with (2-acetoxyethoxy)methyl bromide, followed by deacetylation, yields the desired product.

The following table outlines key precursors and reagents used in the synthesis of this compound.

Compound TypeExampleRole in Synthesis
Guanine PrecursorGuanine, 6-Chloropurine, DiacetylguanineStarting material for the purine core
Silylating AgentHexamethyldisilazane (HMDS)Increases solubility and reactivity of the guanine precursor
Alkylating Agent(2-Acetoxyethoxy)methyl bromideProvides the (2-hydroxyethoxy)methyl side chain
CatalystTin(IV) chloride (SnCl₄)Promotes regioselective N7-alkylation

This compound as a Chemical Building Block for Advanced Materials and Probes

Beyond its biological significance, this compound serves as a versatile chemical building block for the creation of more complex molecular structures, including advanced materials and research probes. biosynth.com

Integration of this compound into Complex Molecular Architectures

This compound has been identified as a useful intermediate in the synthesis of specialized chemicals. biosynth.com For instance, it can be utilized as a building block in the synthesis of N-heterocyclic carbene (NHC) ligands. biosynth.com NHCs are important in organometallic chemistry and catalysis, and the incorporation of the guanine moiety can introduce unique electronic and steric properties to the resulting ligands.

Furthermore, the N7-substituted guanine motif is found in DNA adducts, where the guanine base is modified by electrophilic agents. nih.gov For example, N7-(2-hydroxyethyl)guanine (N7-HOEtG) is a DNA alkylation product formed by the carcinogen ethylene (B1197577) oxide and the chemotherapeutic agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). nih.govnih.gov The presence of N7-HOEtG in DNA can be used as a molecular dosimeter to assess the extent of DNA damage and the delivery of alkylating agents to target tissues. nih.gov This demonstrates the integration of the this compound structure into a complex biological macromolecule.

Design and Synthesis of Labeled this compound Analogs for Research

Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies in chemistry and biology. These labeled compounds allow researchers to trace the metabolic fate of the molecule, elucidate reaction mechanisms, and study its interactions with biological macromolecules.

The synthesis of isotopically labeled nucleobases can be achieved through chemical methods. nih.gov For instance, the synthesis of [7-¹⁵N]-guanine can be accomplished in a three-step process starting from 2,6-diaminopyrimidin-4-ol. nih.gov This labeled guanine can then be used as a precursor for the synthesis of labeled this compound.

Deuterium-labeled compounds are particularly useful for kinetic isotope effect studies, which can provide insights into reaction mechanisms. A deuterated version of this compound, specifically this compound-d4, is commercially available, indicating its application in research. The presence of deuterium atoms can influence the rate of enzymatic reactions and chemical transformations, allowing for the investigation of the role of specific C-H bonds in these processes.

Studies on N7-alkylated guanines have shown that this modification can alter the hydrogen-bonding patterns of the guanine base within the DNA duplex. nih.gov The positive charge at the N7 position lowers the pKa of the N1 proton, which can facilitate the formation of the enol tautomer of the guanine base. nih.gov This change in tautomeric equilibrium can lead to altered base pairing properties. nih.gov Deuterated analogs of this compound can be employed in spectroscopic studies, such as NMR, to probe these subtle structural and dynamic changes in detail. Kinetic studies have also shown that bulky N7-alkylguanine lesions can significantly impede nucleotide incorporation by DNA polymerases. nih.govnih.gov

Radiolabeled N7-[(2-Hydroxyethoxy)methyl]guanine for Tracing and Quantification

The use of isotopically labeled compounds is a cornerstone in the fields of biochemistry and pharmacology, enabling the precise tracing and quantification of molecules in complex biological systems. For N7-[(2-Hydroxyethoxy)methyl]guanine (N7-HEMG), radiolabeling, particularly with carbon-14 (¹⁴C), has been instrumental in elucidating its formation as a DNA adduct and quantifying its presence at low levels in vivo.

Methodologies for the preparation of radiolabeled N7-HEMG primarily involve the reaction of a radiolabeled precursor with guanine residues in DNA. While the direct chemical synthesis of a pure, radiolabeled N7-HEMG standard is not extensively detailed in the literature, in vivo and in vitro studies have successfully utilized radiolabeled alkylating agents to generate the adduct for analytical purposes.

A key approach involves the use of [¹⁴C]ethylene oxide ([¹⁴⁴C]EO) as a precursor. Ethylene oxide is a known alkylating agent that reacts with the N7 position of guanine to form N7-(2-hydroxyethyl)guanine, a structurally related adduct. Studies have employed [¹⁴C]EO to investigate the dose-response relationships of this adduct formation in vivo nih.govresearchgate.net. In these experimental models, animals are administered [¹⁴C]EO, leading to the formation of [¹⁴C]N7-(2-hydroxyethyl)guanine in the DNA of various tissues. The subsequent isolation of DNA, followed by hydrolysis and analysis using sensitive techniques like accelerator mass spectrometry (AMS), allows for the quantification of the radiolabeled adduct nih.govresearchgate.net. This in vivo labeling strategy provides a powerful tool to trace the distribution and measure the quantity of the adduct formed from a specific exposure.

The primary application of radiolabeled N7-HEMG and its analogs is in the study of DNA damage and repair. By tracing the ¹⁴C label, researchers can determine the extent of DNA alkylation in different organs and cell types following exposure to a precursor compound nih.govresearchgate.net. This is crucial for understanding the mechanisms of chemical carcinogenesis and for conducting accurate risk assessments of environmental and industrial chemicals nih.govnih.govintegral-corp.com.

Quantification of the radiolabeled adducts provides valuable data on the dose-response relationship of DNA damage. For instance, studies using [¹⁴C]EO have allowed for the measurement of adduct levels at very low doses, which is relevant for human exposure scenarios nih.govresearchgate.net. These quantitative studies have revealed that the formation of exogenously derived adducts can be compared to the background levels of endogenous DNA damage nih.govresearchgate.netresearchgate.net.

Below is a data table summarizing findings from a study that utilized [¹⁴C]ethylene oxide to quantify the formation of N7-(2-hydroxyethyl)guanine in the DNA of various rat tissues.

Table 1: In Vivo Formation of [¹⁴C]N7-(2-hydroxyethyl)guanine in Rat Tissues Following Exposure to [¹⁴C]Ethylene Oxide

TissueAdduct Levels (adducts/10⁸ nucleotides)Reference
Spleen0.002 - 4 nih.gov
Liver0.002 - 4 nih.gov
Stomach0.002 - 4 nih.gov

The data demonstrates a linear increase in the formation of [¹⁴C]N7-HEG with increasing doses of [¹⁴C]EO. Such quantitative data is essential for establishing the kinetics of adduct formation and for understanding the potential biological consequences of exposure to alkylating agents. The use of radiolabeled N7-[(2-Hydroxyethoxy)methyl]guanine and its analogs, therefore, remains a critical methodology in the fields of toxicology and molecular medicine for tracing and quantifying DNA damage.

Cutting Edge Analytical Techniques for N7 2 Hydroxyethoxy Methyl Guanine Research

Chromatographic Methodologies for N7-[(2-Hydroxyethoxy)methyl)guanine Separation and Quantification

Chromatography is the cornerstone for isolating N7-[(2-Hydroxyethoxy)methyl]guanine from intricate mixtures, enabling accurate measurement. High-Performance Liquid Chromatography (HPLC) is the most prominently used technique, valued for its efficiency and versatility.

HPLC is a fundamental technique for the analysis of N7-guanine adducts. nih.govnih.gov It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The effectiveness of HPLC is significantly enhanced by the detector coupled to it, which determines the sensitivity and selectivity of the analysis. For compounds like N7-[(2-Hydroxyethoxy)methyl]guanine, which may be present at trace levels, the choice of detector is critical. While UV detectors are common, more sensitive techniques like mass spectrometry or electrochemical detection are often preferred for adduct analysis. nih.govnih.gov

Developing a robust HPLC method requires careful optimization of several parameters to ensure the accurate and reliable quantification of the target analyte. nih.gov Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to verify that the analytical method is suitable for its intended purpose. mdpi.com

Key aspects of method development and validation include:

Column and Mobile Phase Selection: The choice of an appropriate stationary phase, typically a C18 reverse-phase column, and the optimization of the mobile phase composition (e.g., buffer type, pH, and organic modifier content) are crucial for achieving good separation (resolution) of the target compound from other components. nih.govbiorxiv.org For instance, a method for analyzing related compounds used a mobile phase of 92.5 mM KH₂PO₄, 9.25 mM tetrabutylammonium (B224687) bromide, and 7.5% acetonitrile. biorxiv.org

Linearity: The method must demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. semanticscholar.org For a related N7-guanine adduct, a linear calibration curve was established over a range of 10–300 ng/ml with a high correlation coefficient (0.997). researchgate.net

Accuracy and Precision: Accuracy confirms the closeness of the measured value to the true value, while precision measures the repeatability of the results under the same conditions (intra-day) and on different days (inter-day). semanticscholar.org For validated HPLC methods, relative standard deviations (%RSD) for precision are typically required to be below a certain threshold, often less than 4%. researchgate.net

Specificity: This ensures that the analytical signal corresponds only to the analyte of interest, without interference from other substances like impurities or matrix components. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com In a highly sensitive method for a similar adduct, N(7)-(2-hydroxyethyl)guanine, the detection limit was as low as 4 femtomoles (fmol) in a standard solution. nih.gov

Table 1: Example of HPLC Method Validation Parameters for Guanine (B1146940) Nucleotide Analysis

Validation Parameter Specification/Finding Reference
Linearity Range 0.2 - 250 µg/mL (for various analytes) semanticscholar.org
Correlation Coefficient (r²) > 0.9993 semanticscholar.org
Precision (%RSD) < 4% (Intra-day and Inter-day) researchgate.net
Column C18 Reverse-Phase biorxiv.org

A primary application of these analytical methods is the detection and quantification of N7-guanine adducts in biological samples, which are inherently complex. nih.govnih.gov These adducts can serve as biomarkers of exposure to certain chemicals or of endogenous processes. nih.gov

Research has successfully applied HPLC-based methods to measure related adducts like N(7)-(2-hydroxyethyl)guanine and 7-methylguanine (B141273) in DNA extracted from human tissues, including white blood cells, lymphocytes, and liver. nih.govnih.govnih.gov The process typically involves:

Isolation of DNA from the biological sample.

Hydrolysis of the DNA to release the adducted guanine base. capes.gov.br

Purification of the adduct, sometimes using techniques like solid-phase extraction or immunoaffinity chromatography, to remove interfering matrix components. nih.govnih.gov

Analysis by HPLC coupled to a sensitive detector.

For example, a study on human lymphocytes found that the level of 7-(2-hydroxyethyl)-guanine was at least four times higher than that of 7-methylguanine, demonstrating the method's ability to differentiate and quantify structurally similar adducts in complex biological samples. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a specialized capillary electrophoresis technique that combines the principles of electrophoresis and chromatography. nih.gov It is particularly useful for separating both neutral and charged molecules, making it a potentially powerful tool for profiling N7-[(2-Hydroxyethoxy)methyl]guanine and its related impurities or metabolites. nih.govnih.gov

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, leading to the formation of micelles. scispace.com These micelles act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the aqueous mobile phase and the micellar phase. nih.gov This allows for the separation of neutral analytes, which would otherwise migrate together with the electroosmotic flow in standard capillary electrophoresis. nih.gov

MEKC offers high peak efficiency, low reagent consumption, and short analysis times. scispace.com It has proven to be a viable alternative to HPLC for the quantitation of pharmaceutical compounds and the determination of drug-related impurities, which often have structures very similar to the main active component. nih.gov Given that N7-[(2-Hydroxyethoxy)methyl]guanine is a known impurity of the antiviral drug acyclovir (B1169), MEKC represents a highly suitable technique for its profiling and separation from the parent drug. nih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Detection Systems

Mass Spectrometry Approaches for Structural Elucidation and Quantitative Analysis of this compound

Mass spectrometry (MS) is an indispensable tool for the analysis of N7-guanine adducts. It provides molecular weight information and structural details through fragmentation analysis, offering a high degree of certainty in compound identification.

The combination of HPLC with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is considered a gold-standard method for the sensitive and selective quantitative measurement of DNA adducts. nih.gov ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing biomolecules.

In a tandem mass spectrometer (MS/MS), two mass analyzers are used in sequence. The first analyzer selects a specific ion (the precursor ion) based on its mass-to-charge ratio (m/z). This ion is then fragmented, and the second analyzer separates the resulting product ions. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and reduces chemical noise. nih.gov

For the analysis of the closely related adduct N(7)-(2-hydroxyethyl)guanine (N7-HEG), a quantitative HPLC-ESI-MS/MS method was developed using the SRM mode. nih.gov The specific transition monitored was the fragmentation of the protonated precursor N7-HEG ion (m/z 196) to a characteristic product ion (m/z 152). nih.gov A similar approach for 7-ethyl-guanine monitored the transition from the precursor ion (m/z 180) to the product ion (m/z 152). nih.gov This level of specificity allows for confident identification and quantification even at very low concentrations in complex biological matrices like DNA hydrolysates. nih.govnih.gov

Table 2: ESI-MS/MS Parameters for N7-Guanine Adduct Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Application Reference
N(7)-(2-hydroxyethyl)guanine 196 [M+H]⁺ 152 Quantitative measurement in DNA nih.gov

The development of these highly sensitive MS-based methods has been crucial in demonstrating the presence of various N7-guanine adducts in human tissues, contributing significantly to the understanding of their origins and biological relevance. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Identification of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments measure the mass-to-charge ratio (m/z) of ions with extremely high precision, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound from its exact mass.

For this compound, the molecular formula is C8H11N5O3. nih.gov The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high accuracy. Public chemical databases list the computed exact mass of this compound, providing a reference value for experimental analysis. nih.govlgcstandards.com

When a sample is analyzed by HRMS, the instrument measures the experimental m/z value of the protonated molecule, [M+H]+. By comparing this experimental value to the calculated theoretical mass, analysts can confirm the identity of the compound with a high degree of confidence. The mass accuracy is typically reported in parts-per-million (ppm), with a low ppm error providing strong evidence for the correct elemental composition.

ParameterValueSource
Molecular FormulaC8H11N5O3 nih.gov
Molecular Weight225.20 g/mol nih.gov
Theoretical Monoisotopic Mass225.08618923 Da nih.gov

In practice, HRMS is often coupled with liquid chromatography (LC-HRMS). This allows for the separation of this compound from other isomers like Acyclovir before mass analysis, ensuring that the measured high-resolution mass corresponds to the correct compound. Further structural confirmation can be achieved through tandem mass spectrometry (HRMS/MS), where the high-resolution measurement of fragment ions provides additional evidence for the proposed structure.

Isotope Dilution Mass Spectrometry for this compound Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of chemical compounds. This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. For the quantification of this compound, a deuterated analog, such as this compound-d4, serves this purpose. clearsynth.com The availability of such standards from commercial suppliers indicates the use of this method in analytical laboratories. clearsynth.com

The principle of IDMS involves adding a known amount of the stable isotope-labeled internal standard to the sample before any processing or analysis. This "spiked" sample is then analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to monitor a specific mass transition for both the unlabeled (native) compound and the labeled internal standard.

Because the native compound and the internal standard are chemically identical, they co-elute from the LC column and experience the same effects from sample matrix and instrument variability, such as ion suppression. nih.govnih.gov Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to that of the labeled standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample recovery and instrument response. nih.govcapes.gov.br

This approach has been successfully applied to the quantification of other structurally related N7-alkylguanines in biological matrices, demonstrating its robustness and sensitivity. nih.govdntb.gov.ua The use of an on-line solid-phase extraction (SPE) system coupled with isotope-dilution LC-MS/MS can further enhance sensitivity and throughput for analyzing such compounds. nih.gov

Internal StandardCAS NumberApplicationSource
This compound-d41794787-59-9Used as a stable isotope-labeled internal standard for accurate quantification by IDMS. clearsynth.com

Spectroscopic Characterization Techniques Relevant to this compound Studies

Spectroscopic methods are fundamental for the structural elucidation of molecules. Techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis Spectrophotometry provide detailed information about the chemical environment of atoms and the electronic properties of the compound, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 1H (proton) and 13C NMR, provide detailed information about the connectivity and chemical environment of atoms within a molecule.

For this compound, NMR is used to confirm its isomeric structure and distinguish it from Acyclovir, where the side chain is attached at the N9 position. The chemical shifts (δ) of the protons and carbons are unique to the N7 isomer. For instance, the proton on the purine (B94841) ring (H-8) and the protons on the methylene (B1212753) group adjacent to the nitrogen (N7-CH2-O) will have characteristic chemical shifts that differ from those in the N9 isomer. chemicalbook.com

Reference standards for this compound (also known as Acyclovir Impurity C) are available with comprehensive characterization data, including 1H and 13C NMR spectra, which are used for definitive identification in quality control settings. synzeal.compharmaffiliates.com Public databases also indicate the availability of 13C NMR spectral data for this compound. nih.gov

NucleusExpected Key Signals for this compoundInformation Provided
1H NMR- Purine H-8 proton
  • Methylene protons (N7-CH2-O)
  • Ethoxy protons (-O-CH2-CH2-O-)
  • Amine protons (-NH2)
  • Imide proton (-NH-)
  • Provides information on the number of different types of protons and their neighboring atoms. Distinguishes N7 from N9 isomers.
    13C NMR- Purine carbons (C2, C4, C5, C6, C8)
  • Methylene carbon (N7-CH2-O)
  • Ethoxy carbons (-O-CH2-CH2-O-)
  • Shows the number of chemically non-equivalent carbon atoms, confirming the molecular backbone.

    UV-Vis Spectrophotometric Analysis of this compound and Derivatives

    UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for conjugated systems, such as the purine ring in this compound. The wavelength of maximum absorbance (λmax) is a characteristic property of a molecule's chromophore.

    Since this compound is an isomer of Acyclovir and shares the same fundamental purine chromophore, it is expected to exhibit a very similar UV absorption profile. Studies on Acyclovir have reported a λmax in the range of 251-254 nm in various solvents, including phosphate (B84403) buffer and distilled water. ijrar.orgresearchgate.netunand.ac.id A similar λmax would be expected for this compound, as the point of attachment of the non-chromophoric side chain (N7 vs. N9) typically has only a minor effect on the electronic transitions of the purine core.

    This technique is often used for quantitative analysis in pharmaceutical formulations, where a calibration curve is constructed by plotting absorbance versus concentration, following the Beer-Lambert law. For this compound, UV-Vis can serve as a simple and rapid method for quantification, provided it is first separated from other UV-absorbing impurities, typically by High-Performance Liquid Chromatography (HPLC).

    CompoundReported λmax (nm)Solvent/ConditionsSource
    Acyclovir (structurally related isomer)2517.4 pH Phosphate Buffer ijrar.org
    Acyclovir (structurally related isomer)254Distilled Water researchgate.net
    Acyclovir (structurally related isomer)2990.1N HCl ijprajournal.com
    This compound~251-254Expected in neutral aqueous solutions(Inferred from isomer data)

    Emerging Research Frontiers and Translational Aspects of N7 2 Hydroxyethoxy Methyl Guanine

    Development of Novel Biosensors and Detection Systems for N7-[(2-Hydroxyethoxy)methyl]guanine

    The accurate quantification of N7-[(2-Hydroxyethoxy)methyl]guanine is vital for molecular epidemiology and risk assessment. This has driven the development of highly sensitive analytical methods and novel detection systems.

    Established laboratory methods provide the benchmark for sensitivity and specificity. A method using high-performance liquid chromatography with electrochemical detection (HPLC-EC) has been successfully developed for determining N7-(2-hydroxyethyl)guanine released from DNA. nih.gov This technique offers a detection limit of one adduct per 6 x 10^6 nucleotides in DNA samples. nih.gov An even more sensitive technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can achieve a limit of detection in the femtomole range (e.g., 0.1 fmol for N7-HEG), allowing for the measurement of very low levels of adducts arising from endogenous or low-level environmental exposures. nih.gov

    Beyond these conventional methods, the field of electrochemical biosensors presents a promising frontier for rapid and potentially point-of-care detection of DNA damage. nih.govtaylorfrancis.com These devices typically feature an electrode surface onto which DNA is immobilized to act as a molecular recognition element. nih.govcreative-biolabs.com When the immobilized DNA is damaged or interacts with a target analyte, it causes a measurable change in the electrochemical signal, such as the DNA's oxidation peaks. nih.gov Label-free DNA electrochemical biosensors are particularly advantageous as they directly detect the oxidation signals of DNA constituents. nih.gov The integration of advanced nanomaterials, such as carbon nanotubes, into these biosensors can dramatically enhance their sensitivity by providing a vast and pristine surface area for DNA immobilization and interaction. canatu.commdpi.com While biosensors specifically designed for N7-[(2-Hydroxyethoxy)methyl]guanine are still an emerging area, the underlying principles and technologies for detecting DNA adducts and oxidative damage are well-established and represent a clear path forward for developing novel systems for this specific biomarker. nih.govmdpi.com

    Comparison of Detection Methods for N7-Guanine Adducts

    Method Principle Limit of Detection Application Context
    HPLC-EC Chromatographic separation followed by electrochemical measurement. nih.gov ~1 adduct per 6x10^6 nucleotides nih.gov Quantitative analysis in laboratory settings.
    LC-MS/MS Chromatographic separation coupled with mass-based identification and quantification. nih.gov As low as 0.1 fmol nih.gov Highly sensitive and specific quantification for research and biomonitoring.

    | Electrochemical Biosensor | Immobilized DNA on an electrode detects changes in electrical properties upon damage. nih.gov | Varies by design; high potential sensitivity. canatu.com | Emerging technology for rapid, potentially portable screening. mdpi.com |

    Computational Chemistry and Molecular Modeling of N7-[(2-Hydroxyethoxy)methyl]guanine Interactions

    Computational chemistry and molecular modeling provide powerful in silico tools to investigate the structural, energetic, and dynamic consequences of DNA damage at an atomic level. These methods are increasingly applied to understand how adducts like N7-[(2-Hydroxyethoxy)methyl]guanine perturb DNA structure and its interactions with cellular machinery.

    Molecular dynamics (MD) simulations allow researchers to model the behavior of a DNA duplex containing an N7-guanine adduct over time. mdpi.com These simulations can reveal how the adduct alters the local and global conformation of the DNA helix. For instance, studies on other DNA adducts have shown they can cause significant bending of the DNA toward the major groove. mdpi.com MD simulations can also be used to explore the interaction between the damaged DNA and proteins, such as DNA polymerases or repair enzymes, providing insights into how the adduct might stall replication or be recognized by the cell's repair systems. mdpi.com

    Structural biology studies, often complemented by computational modeling, have shown that alkylation at the N7 position of guanine (B1146940) can fundamentally alter its chemical properties. nih.gov For example, crystallographic studies of N7-methylguanine revealed that the modification changes the hydrogen-bonding patterns when paired with thymine or adenine, suggesting that N7 alkylation may promote the formation of a rare enol tautomeric form of guanine. nih.gov This has significant implications for the mutagenic potential of the adduct, as it could lead to mispairing during DNA replication. Quantum chemistry calculations can further probe these electronic effects, providing a deeper understanding of the adduct's reactivity and the stability of the glycosidic bond, which is known to be weakened by N7 alkylation. researchgate.net

    Applications of Computational Modeling in Studying N7-Guanine Adducts

    Computational Method Application Area Key Insights
    Molecular Dynamics (MD) Simulations DNA structural dynamics; Protein-DNA interactions. mdpi.com Elucidates how the adduct alters DNA conformation (e.g., bending) and its recognition by enzymes. mdpi.commdpi.com
    Quantum Chemistry Electronic structure; Reaction mechanisms. researchgate.net Explains changes in reactivity, hydrogen-bonding patterns, and the instability of the N-glycosylic bond. nih.gov
    Molecular Docking Binding of adducts to enzyme active sites. Predicts how repair enzymes recognize and bind to the specific site of DNA damage.

    | Structural Biology (X-ray Crystallography) | High-resolution atomic structure. nih.gov | Provides definitive evidence of altered base pairing and hydrogen bond geometry due to N7-alkylation. nih.gov |

    Q & A

    Q. What analytical methods are most reliable for detecting and quantifying N7-(2-hydroxyethyl)guanine (N7-HEG) in biological samples?

    Gas chromatography/electron capture/negative chemical ionization high-resolution mass spectrometry (GC/EC-NCI-HRMS) is a gold-standard method for quantifying endogenous and exogenous N7-HEG in DNA. This technique achieves high sensitivity (detection limits of ~0.1 fmol on-column) and specificity by using isotope-labeled internal standards (e.g., N7-(2-hydroxyethyl-d4)guanine) to correct for matrix effects and recovery losses . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is also effective, particularly for human biomonitoring, as it avoids derivatization steps and enables direct analysis of DNA hydrolysates .

    Q. How can researchers distinguish between endogenous and exogenous sources of N7-HEG in DNA adduct studies?

    Dual-isotope approaches, such as combining LC-MS/MS with accelerator mass spectrometry (AMS), allow simultaneous quantification of endogenous N7-HEG and exogenous adducts derived from isotopically labeled ethylene oxide (EO). For example, in rodent studies, intraperitoneal administration of ¹⁴C-labeled EO revealed that exogenous N7-HEG levels are negligible compared to endogenous background adducts (1.1–3.5 adducts/10⁸ nucleotides), even at high doses . This highlights the dominance of endogenous ethylene metabolism in adduct formation.

    Advanced Research Questions

    Q. What experimental design considerations are critical for addressing the instability of N7-alkylguanine adducts during DNA extraction and analysis?

    N7-HEG is prone to depurination under physiological conditions (half-life ~50 hours at pH 7.4, 37°C). To minimize artifacts, DNA isolation should use neutral buffers and avoid elevated temperatures. Immediate derivatization (e.g., with pentafluorobenzyl bromide) stabilizes adducts for GC-MS analysis . For long-term studies, flash-freezing tissues in liquid nitrogen and storing at -80°C preserves adduct integrity .

    Q. How do discrepancies arise when comparing N7-HEG adduct levels measured by ³²P-postlabeling versus GC/MS, and how can they be resolved?

    ³²P-postlabeling often overestimates adduct levels due to non-specific binding and incomplete enzymatic digestion, whereas GC/MS provides absolute quantification but requires rigorous sample cleanup. A study comparing both methods found that ³²P-postlabeling detected 2–3× higher adduct levels in rat liver DNA than GC/MS, emphasizing the need for method-specific calibration and internal standards . Cross-validation using synthetic N7-HEG standards is recommended to resolve inconsistencies .

    Q. What mechanistic insights explain the lack of dose-response correlation for exogenous N7-HEG in high-background endogenous adduct scenarios?

    Endogenous ethylene oxide, produced during oxidative stress and lipid peroxidation, generates a steady-state level of N7-HEG that masks exogenous contributions. In rats, even high-dose EO (1 mg/kg) increased exogenous N7-HEG by only 0.002–4 adducts/10⁸ nucleotides, while endogenous adducts remained at 1.1–3.5/10⁸ nucleotides. This suggests that exogenous EO’s genotoxic risk is negligible compared to endogenous damage under typical exposure conditions .

    Q. How can N7-HEG adducts serve as biomarkers for assessing DNA repair efficiency in mutagenesis studies?

    N7-HEG’s depurination generates abasic sites, which are processed by base excision repair (BER) pathways. Quantifying urinary N7-HEG excretion (e.g., via LC-MS/MS with stable isotope-labeled internal standards) provides a non-invasive measure of BER activity. Studies in humans show urinary N7-HEG levels correlate with oxidative stress biomarkers (e.g., 8-oxo-dG), linking adduct persistence to repair capacity .

    Methodological Recommendations

    • Sensitivity Optimization : Use isotope dilution with ¹³C- or ²H-labeled internal standards to achieve sub-femtomole detection limits .
    • Data Interpretation : Normalize adduct levels to both DNA content (µg DNA/mg tissue) and nucleotide counts (adducts/10⁸ nucleotides) to account for tissue-specific DNA yield variations .
    • Ethical Considerations : When using human samples, ensure protocols comply with biosafety guidelines for handling carcinogen-modified DNA .

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